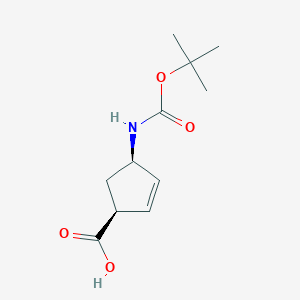

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

説明

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentene ring with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (Boc) group. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial contexts.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.

Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may also be used to enhance efficiency and scalability.

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amino group, enabling further functionalization.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid | 0°C to room temperature, 1–2 hours | >95% | |

| HCl (4M in dioxane) | Room temperature, 30 minutes | 90–95% |

Mechanism : Acidic hydrolysis protonates the Boc carbonyl oxygen, leading to carbamate decomposition and release of CO₂ and tert-butanol .

Hydrogenation of the Cyclopentene Ring

The unsaturated cyclopentene ring undergoes catalytic hydrogenation to form a saturated cyclopentane derivative. This reaction is stereospecific due to the compound’s chiral centers.

| Catalyst | Conditions | Yield | Product Stereochemistry | Source |

|---|---|---|---|---|

| 10% Pd/C | 50 psi H₂, methanol, 1 hour | 99% | Retained (1S,4R) | |

| 5% Pd/C | 40 psi H₂, ethyl acetate, 3 hours | >98% | Retained (1S,4R) |

Applications : Saturated analogs are intermediates in neurology-targeted drug candidates .

Substitution at the Amino Group

After Boc deprotection, the free amino group participates in nucleophilic substitutions, enabling peptide coupling or alkylation.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NHS-activated esters | DCM, room temperature, 12 hours | Amide derivatives | |

| Alkyl halides | DMF, K₂CO₃, 60°C, 6 hours | N-alkylated cyclopentane analogs |

Key Finding : Coupling with activated esters proceeds with >90% efficiency in anhydrous dichloromethane .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification or amidation for prodrug development or polymer synthesis.

| Reaction Type | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6 hours | 85% | |

| Amidation | EDC/HOBt, amine | DMF, 0°C to RT, 24 hours | 78–82% |

Note : Methyl ester derivatives (e.g., CAS 9964776) are intermediates in asymmetric syntheses .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

Industrial-Scale Reaction Optimization

Continuous-flow reactors and solid acid catalysts (e.g., H-BEA zeolite) enhance Boc deprotection efficiency (>98% yield) while reducing waste .

科学的研究の応用

Drug Development

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates. The Boc (tert-butoxycarbonyl) group is particularly useful for protecting amines during synthesis, facilitating the formation of complex molecules without unwanted side reactions.

Peptide Synthesis

In peptide chemistry, (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid can be utilized as a chiral auxiliary or a precursor to amino acids. Its unique cyclopentene structure contributes to the development of cyclic peptides, which often exhibit improved stability and bioactivity compared to linear peptides.

From Cyclopentene Derivatives

One common method involves starting from commercially available cyclopentene derivatives. The process typically includes:

- Protection of Amines : Using Boc anhydride to protect the amine group.

- Carboxylation : Introducing a carboxylic acid group through carbonylation reactions.

- Purification : Employing chromatographic techniques to isolate the desired product.

Alternative Synthetic Routes

Recent studies have explored alternative methods involving asymmetric synthesis techniques that utilize chiral catalysts to enhance yield and selectivity for the desired stereoisomer.

Application in Anticancer Agents

Research has indicated that derivatives of this compound have shown promising results in anticancer activity. For instance, modifications of this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.

Use in Antibiotic Development

Another notable application is in the synthesis of novel antibiotics. The structural features of this compound allow it to mimic natural substrates involved in bacterial metabolism, thereby inhibiting growth and proliferation.

Summary Table of Applications

作用機序

The mechanism of action of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the free amino group, which can participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.

類似化合物との比較

N-Boc-4-aminocyclopent-2-enecarboxylic acid: Lacks the chiral centers, making it less selective in its interactions.

N-Boc-4-aminocyclopentane-1-carboxylic acid: Contains a saturated cyclopentane ring, altering its reactivity and applications.

N-Boc-4-aminocyclohex-2-enecarboxylic acid: Features a six-membered ring, affecting its steric and electronic properties.

Uniqueness:

Chirality: The presence of chiral centers in (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition.

Reactivity: The combination of the cyclopentene ring, amino group, and carboxylic acid group provides a versatile platform for various chemical transformations.

Applications: Its specific structure and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

生物活性

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, commonly referred to as Boc-4-aminocyclopent-2-enecarboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry. This compound is characterized by its unique structural features and biological properties, making it a valuable target for drug development and synthetic applications.

- Molecular Formula: C₁₁H₁₇NO₄

- Molecular Weight: 227.26 g/mol

- CAS Number: 151907-79-8

- Appearance: Grayish crystalline powder

- Melting Point: 152°C

- pKa: 4.31 (predicted)

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various bioactive compounds. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions that can lead to the formation of peptide-like structures, which may exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of cyclopentene carboxylic acids can possess antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing novel antibiotics.

Anticancer Potential

The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that modifications of cyclopentene derivatives can induce apoptosis in cancer cells, highlighting the need for further investigation into the anticancer potential of this compound.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Synthesis and Evaluation of Cyclopentene Derivatives | Demonstrated that Boc-protected amino acids can be effectively synthesized and exhibit varying degrees of biological activity, including antimicrobial effects against E. coli and S. aureus. |

| Study 2: Anticancer Activity of Cyclopentene Compounds | Investigated the apoptosis-inducing effects of cyclopentene derivatives on human cancer cell lines, showing promising results in inhibiting cell growth through caspase activation pathways. |

| Study 3: Structure-Activity Relationship | Explored how modifications to the Boc group influence the biological activity of cyclopentene derivatives, providing insights into optimizing their efficacy as therapeutic agents. |

Applications in Medicinal Chemistry

This compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its ability to form stable peptide bonds makes it suitable for developing peptide-based drugs targeting specific diseases.

特性

IUPAC Name |

(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUNTSATDZJBLP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151907-79-8 | |

| Record name | (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。